2-Bromo-3,5-dimethylbenzaldehyde
Description
Properties
IUPAC Name |
2-bromo-3,5-dimethylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-3-7(2)9(10)8(4-6)5-11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVNIUSJAZLDCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=O)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,5-dimethylbenzaldehyde can be achieved through several methods. One common approach involves the bromination of 3,5-dimethylbenzaldehyde using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in the presence of a solvent such as chloroform or carbon tetrachloride, and a catalyst like iron or aluminum chloride to facilitate the bromination process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium cyanide (NaCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Bromo-3,5-dimethylbenzoic acid.
Reduction: 2-Bromo-3,5-dimethylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3,5-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and fragrances
Mechanism of Action
The mechanism of action of 2-Bromo-3,5-dimethylbenzaldehyde involves its reactivity as an aldehyde and a brominated aromatic compound. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Key Insights :
- Methyl vs. Methoxy Groups : Methoxy substituents (e.g., in 2-bromo-3,4-dimethoxybenzaldehyde) increase solubility in polar solvents compared to methyl groups, which prioritize steric hindrance .
- Nitro Groups : The presence of nitro groups (e.g., in 2-bromo-3,5-dinitrobenzoyl chloride derivatives) drastically lowers melting points and enhances electrophilicity, facilitating nucleophilic substitution .
Reactivity and Derivative Formation
- This compound : The bromine atom at the 2-position allows for regioselective functionalization, such as cross-coupling to generate biaryl structures. Methyl groups stabilize the aldehyde via steric protection.
- 2-Bromo-3,4-dimethoxybenzaldehyde : Forms derivatives like 2-bromo-3,4-dimethoxybenzyl alcohol (m.p. 82–85°C) and 2-bromo-3,4-dimethoxybenzoic acid (m.p. 203–204°C) through reduction and oxidation, respectively .
- 2-Bromo-3,5-dinitrobenzoyl Chloride : Reacts with alcohols and amines to form esters (e.g., ethyl ester, m.p. 74°C) and amides (e.g., benzamide, m.p. 216°C), demonstrating versatility in acylative transformations .
Research Findings and Implications
- Synthetic Utility: The electron-withdrawing bromine in this compound positions it as a superior substrate for metal-catalyzed reactions compared to non-halogenated analogs like syringaldehyde .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
